4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride
Overview
Description
“4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1353989-66-8 . It has a molecular weight of 255.79 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO.ClH/c1-12-2-4-13 (5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H . This code provides a specific description of the structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s molecular formula is C14H22ClNO .Scientific Research Applications
Synthesis and Structural Insights
- A study focusing on the synthesis of a compound related to 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride, specifically 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, details its crystal structure and bioactivity. The compound exhibits a nonplanar molecule with the piperidine exhibiting a chair conformation and shows broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Chemical Properties and Reactions
- Another research discusses the diastereoselective synthesis of similar compounds, which are derivatives of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride, emphasizing the reaction process and chemical structure (T. Kitazume & Harumichi Shibano, 1997).
Bioactivity and Pharmaceutical Applications
- The bioactivity of compounds related to 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is also a significant area of study. For instance, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, synthesized with 4-methylbenzylamine, shows high effectiveness in inhibiting leukemia K562 cells proliferation (Xue Si-jia, 2012).
Analgesic and Local Anaesthetic Activities
- A research on 2,6-diaryl-3-methyl-4-piperidone derivatives, which are structurally related to 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride, has demonstrated significant analgesic and local anaesthetic activity (N. Rameshkumar et al., 2003).
Antagonistic Properties in Neuroreceptors
- Research on 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine highlights its potent and selective antagonistic properties for NR1/2B NMDA receptors, suggesting potential for neurological and psychiatric applications (Z. Zhou et al., 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.
properties
IUPAC Name |
4-[(4-methylphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIABEPDIQCOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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